molecular formula C9H13N3 B1400315 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile CAS No. 1196104-01-4

5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile

Cat. No. B1400315
M. Wt: 163.22 g/mol
InChI Key: YGOFTHGEBJWMPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pyrazoles can be synthesized through a variety of methods. One common method involves the reaction of β-ketonitriles, malononitrile, alkylidenemalononitriles and their derivatives with hydrazines . Other methods include one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .


Molecular Structure Analysis

The molecular structure of pyrazoles is characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms . The exact structure of “5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile” would depend on the specific locations of the tert-butyl, methyl, and carbonitrile groups on this ring.


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions. For example, they can participate in [3+2] cycloaddition reactions, dehydrogenative coupling reactions, and other transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of a pyrazole compound would depend on its specific structure. In general, pyrazoles are stable compounds that can exist as colorless crystals or liquids .

Scientific Research Applications

Reactivity and Synthesis

  • Pyrazolo[5,1-c][1,2,4]triazine derivatives, similar to the core structure of "5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile," are synthesized for their potential as biologically active compounds. The reactivity of these compounds with carboxylic acids chlorides has been studied, leading to the formation of corresponding amides, indicating their versatility in synthetic chemistry applications (Mironovich & Shcherbinin, 2014).

Hydrogen Bonding and Structural Analysis

  • Research on palladium(II)-pyrazole complexes with substituents at C-3 and C-5 positions, akin to the structure of interest, reveals the significance of inter- and intramolecular hydrogen bonding. This influences the molecular architecture and stability, suggesting applications in material science and coordination chemistry (Grotjahn et al., 2003).

Corrosion Inhibition

  • Pyrazole derivatives have been investigated for their corrosion inhibition properties. Specifically, pyranopyrazole derivatives show significant inhibition efficiency for mild steel in acidic solutions, underscoring their potential as corrosion inhibitors in industrial applications (Yadav et al., 2016).

Synthetic Applications

  • Pyrazole and pyrazoline compounds are utilized as scaffolds in the development of biologically relevant heterocyclic compounds. Their synthesis and applications underline the utility of such structures in medicinal chemistry and drug development (Patel, 2017).

Environmental and Material Sciences

  • The fixation of carbon dioxide and other small molecules by pyrazolylborane Lewis pairs demonstrates the environmental applications of pyrazole derivatives, including potential use in carbon capture technologies (Theuergarten et al., 2012).

Safety And Hazards

The safety and hazards associated with a pyrazole compound would depend on its specific structure. Some pyrazole compounds may be harmful if swallowed, inhaled, or in contact with skin. Always refer to the specific safety data sheet for the compound .

Future Directions

The future directions of research on pyrazole compounds are likely to involve the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs and other useful compounds .

properties

IUPAC Name

5-tert-butyl-2-methylpyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-9(2,3)8-5-7(6-10)12(4)11-8/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOFTHGEBJWMPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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